An In-depth Technical Guide to Methyl 2-methylstearate
An In-depth Technical Guide to Methyl 2-methylstearate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Methyl 2-methylstearate, a branched-chain fatty acid ester. As a Senior Application Scientist, the aim is to deliver not just factual data but also field-proven insights into its chemical characteristics, synthesis, and potential applications, particularly within the realms of research and pharmaceutical development. This document acknowledges the relative scarcity of public-domain data on this specific molecule compared to its linear isomer, methyl stearate, and therefore, also leans on established principles of organic chemistry to provide a well-rounded and practical guide.
Section 1: Chemical Identity and Physicochemical Properties
Nomenclature and Identification
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IUPAC Name: methyl 2-methyloctadecanoate[1]
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CAS Number: 2490-22-4[1]
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Synonyms: Methyl 2-methylstearate, methyl a-methyl-stearate[1]
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Molecular Formula: C₂₀H₄₀O₂[1]
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Molecular Weight: 312.5 g/mol [1]
Physicochemical Properties
A summary of the computed and available experimental data for Methyl 2-methylstearate is presented below. It is important to note that detailed experimental data for this compound is not as widely available as for its linear counterpart, methyl stearate.
| Property | Value | Source |
| Molecular Weight | 312.5 g/mol | PubChem[1] |
| Molecular Formula | C₂₀H₄₀O₂ | PubChem[1] |
| XLogP3 | 9.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 17 | PubChem (Computed)[1] |
The high XLogP3 value suggests that Methyl 2-methylstearate is a highly lipophilic molecule with very low water solubility. The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl and ether oxygens of the ester group) are characteristic of a simple ester.
Section 2: Synthesis and Reactivity
Synthesis of Methyl 2-methylstearate
The primary route for the synthesis of Methyl 2-methylstearate is the esterification of its parent carboxylic acid, 2-methyloctadecanoic acid (also known as 2-methylstearic acid).
The most common laboratory and industrial method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol.
Reaction Scheme:
Fischer-Speier Esterification of 2-Methyloctadecanoic Acid.
Causality Behind Experimental Choices:
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Excess Methanol: The esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of methanol shifts the equilibrium towards the formation of the ester product. Methanol can also serve as the reaction solvent.
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Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
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Heat: The reaction is typically performed at the reflux temperature of methanol to increase the reaction rate.
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Removal of Water: The formation of water as a byproduct can drive the reverse reaction (hydrolysis). In some setups, a Dean-Stark apparatus can be used to remove water as it is formed, further driving the reaction to completion.
Experimental Protocol: A Generalized Approach
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyloctadecanoic acid.
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Reagent Addition: Add a significant excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
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Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate.
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Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
Self-Validating System: The purity of the final product should be assessed using techniques such as GC-MS and NMR spectroscopy to confirm the identity and absence of starting material and byproducts.
Reactivity of Methyl 2-methylstearate
The reactivity of Methyl 2-methylstearate is primarily governed by the ester functional group.
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Hydrolysis: The ester can be hydrolyzed back to 2-methyloctadecanoic acid and methanol under either acidic or basic conditions (saponification).
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Transesterification: It can undergo transesterification in the presence of another alcohol and a suitable catalyst.
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Reduction: The ester can be reduced to the corresponding alcohol, 2-methyl-1-octadecanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Alpha-Proton Chemistry: The presence of a proton on the alpha-carbon (the carbon adjacent to the carbonyl group) allows for the formation of an enolate under strongly basic conditions, which can then participate in various alkylation and condensation reactions. However, the steric hindrance from the long alkyl chain may influence the reactivity at this position.
Section 3: Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR spectra for Methyl 2-methylstearate are not widely published. However, the expected chemical shifts can be predicted based on the structure:
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¹H NMR:
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A singlet for the methyl ester protons (-OCH₃) is expected around 3.6-3.7 ppm.
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A multiplet for the proton at the C2 position, coupled to the C2-methyl group and the C3 methylene group.
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A doublet for the C2-methyl group protons.
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A complex series of multiplets for the long methylene chain.
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A triplet for the terminal methyl group of the stearate chain.
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¹³C NMR:
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A resonance for the carbonyl carbon of the ester is expected in the range of 170-180 ppm.
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A resonance for the methyl ester carbon (-OCH₃) around 50-55 ppm.
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Resonances for the carbons of the long alkyl chain.
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A ¹³C NMR spectrum is available on SpectraBase, which can be used for comparison.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-methylstearate will be characterized by:
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A strong carbonyl (C=O) stretching absorption band around 1740 cm⁻¹ , which is characteristic of esters.
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C-H stretching absorptions for the alkyl groups in the region of 2850-3000 cm⁻¹ .
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C-O stretching absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹ .
A vapor phase IR spectrum is available on SpectraBase.[1]
Mass Spectrometry (MS)
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A molecular ion peak (M⁺) at m/z = 312.
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Characteristic fragmentation patterns for long-chain methyl esters, including McLafferty rearrangement products and cleavage at various points along the alkyl chain.
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The presence of the alpha-methyl group will likely influence the fragmentation pattern, potentially leading to characteristic ions resulting from cleavage at the branched point.
GC-MS data is available from the NIST Mass Spectrometry Data Center.[1]
Section 4: Applications in Research and Drug Development
While specific applications of Methyl 2-methylstearate are not extensively documented, its properties as a branched-chain fatty acid ester suggest several potential uses in the pharmaceutical and research sectors.
Potential as a Pharmaceutical Excipient
The lipophilic nature of Methyl 2-methylstearate makes it a candidate for use as an excipient in various drug formulations:
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Solubilizing Agent: It could be used to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.
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Emollient and Penetration Enhancer: In topical and transdermal formulations, its properties could be leveraged for skin conditioning and to facilitate the penetration of APIs through the stratum corneum. The branched-chain nature may offer different solubility and penetration profiles compared to linear esters.
Role in Drug Delivery Systems
Branched-chain fatty acids and their derivatives are being explored for their unique properties in drug delivery. The methyl branch in Methyl 2-methylstearate can influence the packing of the lipid molecules, potentially leading to:
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Modified Release Profiles: Incorporation into lipid-based matrices for controlled-release formulations could alter the release kinetics of the encapsulated drug compared to formulations with linear fatty acid esters.
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Increased Bioavailability: For orally administered drugs, formulation with lipids can enhance absorption via the lymphatic pathway, bypassing first-pass metabolism in the liver.
Use as a Chemical Intermediate
Methyl 2-methylstearate can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The ester functionality can be readily converted to other functional groups, and the long, branched alkyl chain provides a lipophilic scaffold.
Section 5: Safety and Handling
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General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place.
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Hazards: While not classified as hazardous, it may cause irritation upon contact with eyes or skin. Ingestion of large quantities may cause gastrointestinal upset. When heated to decomposition, it may emit acrid smoke and irritating fumes.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.
Section 6: Conclusion
Methyl 2-methylstearate, identified by its IUPAC name methyl 2-methyloctadecanoate and CAS number 2490-22-4, is a branched-chain fatty acid ester with distinct physicochemical properties stemming from its alpha-methyl group. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be achieved through standard esterification procedures, with considerations for potential steric hindrance. Its high lipophilicity suggests potential applications as a specialty excipient in pharmaceutical formulations, particularly in lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs. Further research into the specific properties and applications of Methyl 2-methylstearate is warranted to fully elucidate its potential in the fields of drug development and chemical synthesis.
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